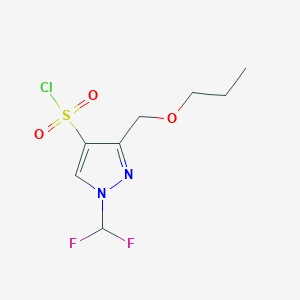

1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Description

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole sulfonyl chloride derivative. Its structure features a difluoromethyl group at the 1-position, a propoxymethyl group (CH₂OCH₂CH₂CH₃) at the 3-position, and a sulfonyl chloride (–SO₂Cl) at the 4-position. This compound is likely used as an intermediate in agrochemical or pharmaceutical synthesis due to the reactive sulfonyl chloride moiety and fluorine substituents, which enhance stability and bioactivity .

Properties

IUPAC Name |

1-(difluoromethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2N2O3S/c1-2-3-16-5-6-7(17(9,14)15)4-13(12-6)8(10)11/h4,8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOYXEOJESPXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=NN(C=C1S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.

Attachment of Propoxymethyl Group: The propoxymethyl group can be attached through alkylation reactions, using propoxymethyl halides in the presence of a base.

Sulfonyl Chloride Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.

Radical Reactions: The difluoromethyl group can also engage in radical reactions, which are useful for the functionalization of the pyrazole ring.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in various applications, such as the development of enzyme inhibitors that block the active sites of target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituents, molecular formulas, and key properties of analogous pyrazole sulfonyl chlorides:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: The propoxymethyl group in the target compound introduces a longer alkyl chain compared to methyl or trifluoroethoxymethyl groups, likely enhancing lipophilicity and influencing solubility in non-polar solvents .

- Fluorination : Trifluoromethyl (in ) and difluoroethyl (in ) groups increase electronegativity and metabolic stability compared to the target compound’s difluoromethyl group.

- Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., nitro in ) exhibit higher reactivity, whereas bulky substituents (e.g., isopropyl in ) may hinder reaction kinetics.

Physicochemical and Pharmacological Profiles

- Boiling Point/Density : Bulky substituents (e.g., trifluoroethoxymethyl in ) correlate with higher predicted boiling points (365.3°C) and densities (1.50 g/cm³).

- Bioactivity : Fluorinated pyrazoles are common in agrochemicals (e.g., fungicides) due to fluorine’s ability to improve membrane permeability and target binding . The target compound’s propoxymethyl group may extend half-life in biological systems.

Biological Activity

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1856051-77-8) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

- Molecular Formula : C₈H₁₁ClF₂N₂O₃S

- Molecular Weight : 288.7 g/mol

- Structure : The compound features a pyrazole ring substituted with a difluoromethyl group and a propoxymethyl group, along with a sulfonyl chloride functional group.

Antiproliferative Effects

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that these compounds can inhibit the proliferation of U937 cells, a human histiocytic lymphoma cell line, with IC₅₀ values indicating effective cytotoxicity without significant toxicity to normal cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Glycation : Pyrazole derivatives have been shown to inhibit the glycation of proteins, which is implicated in various pathological conditions including diabetes and aging .

- Antibacterial and Antifungal Properties : Compounds within this class have demonstrated activity against bacterial and fungal strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound .

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as FT-IR, NMR, and elemental analysis confirm the structure and purity of the synthesized compound.

In Vitro Studies

A detailed study assessed the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated that while some derivatives exhibited strong activity, others showed limited effects. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly influenced biological potency .

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| 1-Difluoromethyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | 25 | Antiproliferative |

| Other Derivative A | 30 | Antiproliferative |

| Other Derivative B | 50 | Antiproliferative |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride?

- Methodology : The sulfonyl chloride group can be introduced via reaction with thionyl chloride (SOCl₂) under anhydrous conditions. A typical procedure involves dissolving the precursor carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) in dry toluene, adding excess SOCl₂ (20 equiv.), and refluxing at 90°C for 2 hours under nitrogen. Purification involves evaporating residual SOCl₂ and recrystallizing the product from a heptane/toluene mixture .

- Key Considerations : Ensure complete removal of SOCl₂ to avoid hydrolysis. Use inert atmosphere to prevent moisture ingress.

Q. How can the purity of this compound be validated after synthesis?

- Methodology :

- Chromatography : Column chromatography (ethyl acetate/hexane, 1:4) effectively removes byproducts .

- Recrystallization : Use 2-propanol or methanol for high-purity crystals .

- Analytical Tools : HPLC (≥95% purity), ¹⁹F NMR for fluorinated group integrity, and elemental analysis .

Q. What spectroscopic techniques are critical for structural confirmation?

- Tools :

- ¹H/¹³C NMR : Assign peaks for difluoromethyl (δ ~6.0 ppm, split due to CF₂H) and propoxymethyl groups (δ ~3.5-4.0 ppm for OCH₂).

- FT-IR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹, SO₂Cl asymmetric stretch ~1180 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the propoxymethyl group (e.g., torsion angles in similar pyrazole derivatives) .

Advanced Research Questions

Q. How does the propoxymethyl substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The propoxymethyl group introduces steric hindrance but enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), favoring SN2 mechanisms. Comparative studies with methyl analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride) show slower reaction kinetics but improved regioselectivity in arylations .

- Data Contradiction : While methyl analogs (e.g., ) exhibit higher reactivity, propoxymethyl derivatives show superior stability in aqueous conditions due to reduced electrophilicity at the sulfonyl chloride .

Q. What strategies mitigate decomposition during long-term storage?

- Methodology :

- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add molecular sieves (3Å) to absorb moisture. Avoid contact with amines or alcohols .

Q. How can this compound serve as a precursor for bioactive agents?

- Applications :

- Antifungal Derivatives : React with carboxamides or oxime esters to generate pyrazole-4-carbonyl analogs (e.g., 5a-5o in ), showing >90% inhibition against Stellaria media at 150 g/ha .

- Herbicidal Activity : Coupling with pyrimidine amines yields pre-emergent herbicides (e.g., compound 5c in ) .

Data Contradiction Analysis

Discrepancies in reported melting points for structurally related sulfonyl chlorides

- Example : reports mp 34–36°C for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, while similar compounds (e.g., ) lack mp data.

- Resolution : Purity (>97% in vs. 95% in ) and crystallinity (recrystallization solvent choice) significantly affect mp. X-ray data () can validate crystal packing differences .

Methodological Tables

| Synthetic Condition Comparison | Thionyl Chloride Method | Diazomethane Method |

|---|---|---|

| Reaction Temperature | 90°C | –20°C to –15°C |

| Solvent | Toluene | Dichloromethane |

| Yield | 96% | 70–85% |

| Purity | ≥95% | 85–90% |

| Antifungal Activity of Derivatives | Compound | Inhibition Rate | Application |

|---|---|---|---|

| 5c () | 100% | Pre-emergent soil | |

| 13b ( ) | >90% | Post-emergent foliar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.